molecular formula C9H13NO B1600544 (R)-2-(Methylamino)-2-phenylethanol CAS No. 84773-28-4

(R)-2-(Methylamino)-2-phenylethanol

Cat. No. B1600544
CAS RN: 84773-28-4
M. Wt: 151.21 g/mol
InChI Key: ULIMZYAYESNNIP-VIFPVBQESA-N
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Description

®-2-(Methylamino)-2-phenylethanol , also known as ®-α-methylbenzylamine , is an organic compound with the chemical formula C₈H₁₁NO . It is a chiral molecule, and its structure consists of a phenyl ring attached to a secondary amine group (methylamino) and an alcohol group (phenylethanol). The compound is colorless and has a fishy or ammoniacal odor .


Synthesis Analysis

The synthesis of ®-2-(Methylamino)-2-phenylethanol can be achieved through various methods. One common approach involves the reaction of benzyl bromide with methylamine in the presence of a base (such as sodium hydroxide) to form the desired product. The stereochemistry of the resulting compound depends on the enantiomeric excess of the starting materials and the reaction conditions .


Molecular Structure Analysis

The molecular structure of ®-2-(Methylamino)-2-phenylethanol consists of a phenyl ring attached to a secondary amine group (methylamino) and an alcohol group (phenylethanol). The compound is chiral due to the presence of the asymmetric carbon atom in the phenylethanol moiety. The stereochemistry of the compound is specified as ®-α-methylbenzylamine .


Physical And Chemical Properties Analysis

  • Safety Hazards : Flammable; handle with care

Scientific Research Applications

Spectroscopic and Molecular Docking Studies

(R)-2-(Methylamino)-2-phenylethanol has been investigated using various spectroscopic techniques, including FT-IR, FT-Raman, UV, NMR, and molecular docking studies. These studies provide insights into the molecule's structure, energy distribution, and potential interactions with other substances. For example, Subashini et al. (2016) explored the molecule's non-linear optical properties and its inhibitory activity against Bacillus anthracis (Subashini et al., 2016).

Biomolecular Shape Analysis

The shape of biomolecules like (R)-2-(Methylamino)-2-phenylethanol can be analyzed using microwave spectroscopy. Melandri et al. (2009) conducted a free jet microwave absorption study on this molecule, revealing the presence of several conformational species and their relative stability, which is crucial for understanding the molecule's biological interactions (Melandri et al., 2009).

Catalysis and Chemical Reactions

This molecule has applications in various chemical reactions and catalysis processes. For instance, Aramendía et al. (1999) explored its role in different organic test reactions over acid–base catalysts, providing insights into its reactivity and potential applications in synthetic chemistry (Aramendía et al., 1999).

Conformational Analysis in Neurotransmitter Research

(R)-2-(Methylamino)-2-phenylethanol is used in the study of neurotransmitters. For example, Butz et al. (2001) examined its conformational preferences under free-jet expansion conditions, providing valuable insights into neurotransmitter behavior and interactions (Butz et al., 2001).

Biotechnological Production

This compound is also significant in biotechnological production. Hua and Xu (2011) discussed its production from L-phenylalanine via microbial transformation, highlighting its potential in creating natural flavors and fragrances (Hua & Xu, 2011).

Chiral Flavor Compound Synthesis

It plays a role in the synthesis of chiral flavor compounds. Zhou et al. (2019) identified enzymes in tea flowers that produce (R)- and (S)-1-phenylethanol, demonstrating the possibility of enzymatic synthesis of enantiopure 1-phenylethanol using plant-derived genes (Zhou et al., 2019).

Hydrogenation and Catalysis

The molecule is also involved in hydrogenation and catalysis processes. Nomura et al. (2001) explored its efficient hydrogenation under lower hydrogen pressure using ruthenium-phosphine catalysis, indicating its potential in chemical synthesis (Nomura et al., 2001).

Future Directions

  • High-Throughput Screening : Utilize modern methodologies to explore its derivatives and applications .

properties

IUPAC Name

(2R)-2-(methylamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIMZYAYESNNIP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452458
Record name (R)-2-(Methylamino)-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Methylamino)-2-phenylethanol

CAS RN

84773-28-4
Record name (R)-2-(Methylamino)-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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